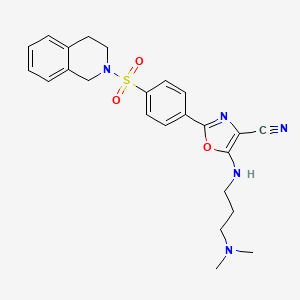

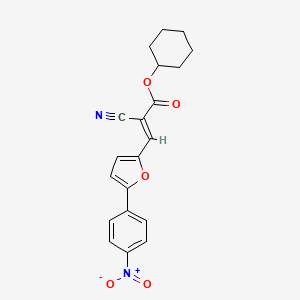

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-((3-(dimethylamino)propyl)amino)oxazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule with several functional groups. It contains a dihydroisoquinoline group, a sulfonyl group, an oxazole group, and a nitrile group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence a compound’s properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

Synthesis of Tetrahydroquinoline Derivatives : A study by Elkholy and Morsy (2006) outlines the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, showcasing its reactivity towards various reagents and highlighting its potential for forming diverse chemical derivatives with antimicrobial properties (Elkholy & Morsy, 2006).

Formation of Isoquinolines : Harcourt and Waigh (1971) demonstrated the formation of 1,2-dihydroisoquinolin-4(3H)-ones from methoxybenzylaminoacetonitriles, revealing the stability and oxidative potential of these compounds (Harcourt & Waigh, 1971).

Facile Synthesis of Isoquinolines : Shang et al. (2020) developed a metal-free one-pot synthesis of 3-aminoisoquinolines, indicating an efficient route for the synthesis of this compound and related structures (Shang et al., 2020).

Catalysis and Reaction Mechanisms

- Catalytic Synthesis : Jun He et al. (2016) explored the catalytic synthesis of 4-bromo-1,2-dihydroisoquinolines, suggesting the use of a rhodium catalyst in forming complex structures related to this compound (Jun He et al., 2016).

Biological Properties and Applications

Antifungal Properties : Gholap et al. (2007) investigated the antifungal activity of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues, revealing the potential biological applications of these compounds (Gholap et al., 2007).

Spasmolytic Activities : Vitali, Impicciatore, and Plazzi (1982) reported that certain benzylisoquinoline derivatives exhibit spasmolytic activities, highlighting the therapeutic potential of these compounds (Vitali, Impicciatore, & Plazzi, 1982).

Wirkmechanismus

Target of Action

The primary target of this compound is the human aldo-keto reductase family 1 member C3 (AKR1C3) . AKR1C3 is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies .

Mode of Action

The compound interacts with its target, AKR1C3, in a unique way. The tetrahydroquinoline moiety of the compound is accommodated inside the SP1 pocket of AKR1C3 and interacts favorably with surrounding residues . This interaction results in a high inhibition selectivity .

Pharmacokinetics

Similar compounds with a dimethylaminopropylamine (dmapa) moiety are known to be used in the preparation of various pharmacologically active medicinally important compounds .

Result of Action

The result of the compound’s action is the inhibition of AKR1C3, which can lead to changes in hormone activity and potentially impact the progression of hormone-dependent or independent malignancies .

Zukünftige Richtungen

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Eigenschaften

IUPAC Name |

2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-5-[3-(dimethylamino)propylamino]-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3S/c1-28(2)14-5-13-26-24-22(16-25)27-23(32-24)19-8-10-21(11-9-19)33(30,31)29-15-12-18-6-3-4-7-20(18)17-29/h3-4,6-11,26H,5,12-15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPSLCWMOHEAGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide](/img/structure/B2917322.png)

![1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2917323.png)

![8-[(2E)-2-[(2-Hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2917327.png)

![1-(3,4-dimethylphenyl)-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![N-(3,4-dimethoxyphenethyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2917338.png)

![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]-4-pyrrolidin-1-ylphenyl]ethanone](/img/structure/B2917340.png)

![2-chloro-N-[cyano(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2917341.png)

![2,2-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2917344.png)